molecular formula C5H10O2 B569622 Pivalic-d6 Acid CAS No. 95926-89-9

Pivalic-d6 Acid

Cat. No.: B569622
CAS No.: 95926-89-9
M. Wt: 108.17
InChI Key: IUGYQRQAERSCNH-WFGJKAKNSA-N
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Description

Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic-d6 Acid, is a deuterated form of pivalic acid. It is a carboxylic acid with the molecular formula C5H4D6O2. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Pivalic-d6 Acid has a wide range of applications in scientific research:

    Chemistry: It is used as an internal standard in NMR spectroscopy due to its unique deuterium labeling, which provides distinct signals.

    Biology: The compound is used in metabolic studies to trace biochemical pathways involving carboxylic acids.

    Medicine: this compound is employed in the synthesis of labeled pharmaceuticals for drug metabolism studies.

    Industry: It is used in the production of high-performance polymers and as a stabilizer in various chemical processes.

Mechanism of Action

Target of Action

Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It is primarily used in organic synthesis as a protective group for alcohols . It is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .

Mode of Action

This compound is known to assist in the Biginelli reaction, a multicomponent one-pot reaction involving urea, ethylacetoacetate, and benzaldehyde . This reaction is catalyzed by several acid catalysts, and the acid-catalyzed activation of electrophiles is a probable mode of catalytic action . This compound, as an acid catalyst, facilitates the reaction by activating the electrophiles .

Biochemical Pathways

This compound is involved in the biosynthesis and biodegradation pathways of compounds having a quaternary carbon atom . In Rhodococcus erythropolis, pivalic acid is transformed into two starter units: isobutyric and 2-methylbutyric acids. These precursors are employed in the biosynthesis of iso-fatty acids and even anteiso-fatty acids .

Pharmacokinetics

It is known that esters of this compound are unusually resistant to hydrolysis, which may impact its bioavailability .

Result of Action

The primary result of this compound’s action is the synthesis of dihydropyrimidinones and dihydrothiopyrimidinones . These compounds have a myriad of medicinal properties, including acting as calcium channel blockers and antihypertensive and anti-inflammatory agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Biginelli reaction, in which this compound plays a crucial role, can be carried out under solvent-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of this compound.

Safety and Hazards

Pivalic acid is harmful if swallowed and in contact with skin . It causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling Pivalic acid . In case of contact, immediately wash with plenty of soap and water .

Future Directions

Pivalic acid assisted C–H bond activation catalyzed by Cp*Rh complexes has been studied for the formation of α-branched amines with C–C and C–N bond couplings . This research could open new avenues for the use of Pivalic acid in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pivalic-d6 Acid can be synthesized through several methods. One common approach involves the hydrocarboxylation of isobutene via the Koch reaction. This reaction requires an acid catalyst such as hydrogen fluoride. The general reaction is as follows:

(CH3)2C=CH2+CO+H2O(CD3)3CCO2H(CH_3)_2C=CH_2 + CO + H_2O \rightarrow (CD_3)_3CCO_2H (CH3​)2​C=CH2​+CO+H2​O→(CD3​)3​CCO2​H

In this reaction, deuterated reagents are used to ensure the incorporation of deuterium atoms.

Another method involves the carbonation of the Grignard reagent formed from tert-butyl chloride. The reaction proceeds as follows:

tBuMgBr+CO2tBuCO2MgBr(CD3)3CCO2Ht-BuMgBr + CO_2 \rightarrow t-BuCO_2MgBr \rightarrow (CD_3)_3CCO_2H t−BuMgBr+CO2​→t−BuCO2​MgBr→(CD3​)3​CCO2​H

This method also utilizes deuterated reagents to achieve the desired deuteration.

Industrial Production Methods

On an industrial scale, this compound can be produced as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxicillin. The process involves the recovery and purification of the acid from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Pivalic-d6 Acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: this compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Pivalic-d6 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Pivalic Acid: The non-deuterated form of this compound.

    2-Methylbutanoic Acid: An isomer of pivalic acid with a different carbon skeleton.

    3-Methylbutanoic Acid: Another isomer of pivalic acid with a different carbon skeleton.

Compared to these compounds, this compound offers unique advantages in NMR spectroscopy and metabolic studies due to its deuterium labeling, which provides distinct and easily identifiable signals.

Properties

CAS No.

95926-89-9

Molecular Formula

C5H10O2

Molecular Weight

108.17

IUPAC Name

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3

InChI Key

IUGYQRQAERSCNH-WFGJKAKNSA-N

SMILES

CC(C)(C)C(=O)O

Synonyms

2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid;  2,2-Dimethylpropanoic-d6 Acid;  2,2,2-Trimethylacetic-d6 Acid;  2,2-Dimethylpropanoic-d6 Acid;  2,2-Dimethylpropionic-d6 Acid;  Neopentanoic-d6 Acid;  Neovaleric-d6 Acid;  Trimethylacetic-d6 Acid;  Trimethylme

Origin of Product

United States

Synthesis routes and methods I

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Synthesis routes and methods II

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